![molecular formula C7H6N4O2 B13673832 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a nitro group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves large-scale microwave-mediated reactions. The scalability of this method, along with its good functional group tolerance, makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 3-Methyl-5-amino-[1,2,4]triazolo[4,3-a]pyridine.
Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1).
Biological Studies: The compound exhibits biological activities such as acting as an inverse agonist for retinoic acid receptor-related orphan receptor gamma (RORγt).
Material Sciences: It is used in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of Janus kinases, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of inflammatory responses and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antibacterial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as inhibitors of enzymes like JAK1 and JAK2.
Uniqueness
3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a methyl and a nitro group allows for diverse chemical modifications and applications in medicinal chemistry and material sciences.
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
3-methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-6-3-2-4-7(10(5)6)11(12)13/h2-4H,1H3 |
InChI-Schlüssel |
GFWOLQNPGVLFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


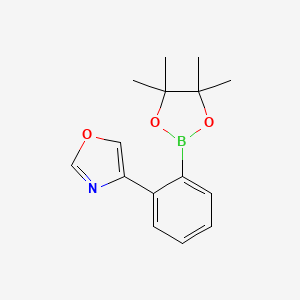
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)

![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)

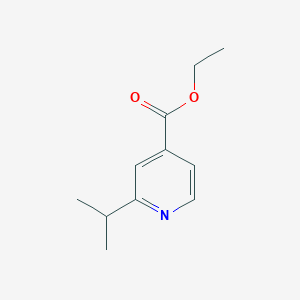
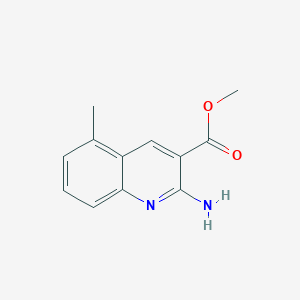
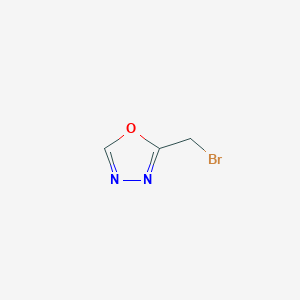
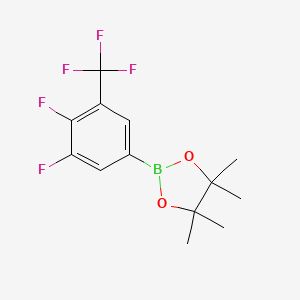
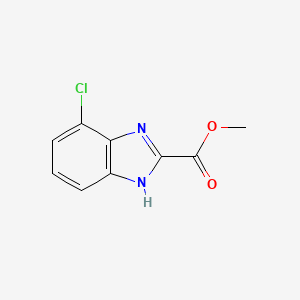
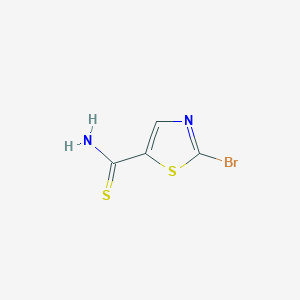

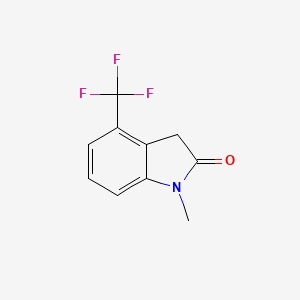
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
